Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[5-[2-(2,4-dichlorophenoxy)phenyl]tetrazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3/c1-24-15(23)9-22-20-16(19-21-22)11-4-2-3-5-13(11)25-14-7-6-10(17)8-12(14)18/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDMKRGWBLAAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=C(N=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation via [3+2] Cycloaddition
The core tetrazole ring is typically synthesized via a [3+2] cycloaddition between an organic azide and a nitrile precursor. In the case of Methyl 2-[5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate, the reaction employs azidotrimethylsilane (TMS-N₃) and a substituted benzoyl chloride derivative.
Procedure :
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Substrate Preparation : 2-(2,4-Dichlorophenoxy)benzoyl chloride is synthesized by treating 2-(2,4-dichlorophenoxy)benzoic acid with thionyl chloride (SOCl₂) at reflux.
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Cycloaddition : The benzoyl chloride is reacted with excess TMS-N₃ (4–6 equivalents) under anhydrous conditions. The mixture is heated to 90–100°C for 12–18 hours, facilitating the Curtius rearrangement and subsequent cyclization to form the tetrazolone intermediate.
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Workup : The crude product is partitioned between ethyl acetate (EtOAc) and saturated sodium bicarbonate (NaHCO₃). The aqueous layer is acidified to pH <3 with HCl, and the tetrazolone is extracted back into EtOAc.
Key Observations :
Esterification of the Tetrazolone Intermediate
The tetrazolone intermediate undergoes esterification to introduce the methyl acetate group.
Procedure :
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Activation : The tetrazolone’s carboxylic acid moiety is activated using N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM).
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Methanol Quench : Methanol is added to the activated intermediate, yielding the methyl ester. The reaction is monitored via thin-layer chromatography (TLC) until completion.
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Purification : The product is isolated via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.
Optimization :
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Esterification proceeds efficiently at room temperature, avoiding side reactions such as tetrazole ring degradation.
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Yields exceed 85% when using anhydrous conditions and molecular sieves to absorb water.
Alternative Pathways and Comparative Analysis
Direct Coupling of Pre-Formed Tetrazole
An alternative route involves coupling a pre-synthesized tetrazole with 2-(2,4-dichlorophenoxy)phenylmethyl bromide.
Procedure :
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Tetrazole Synthesis : 2H-Tetrazole-2-acetic acid is prepared via cycloaddition of trimethylsilyl azide and cyanoacetic acid.
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Alkylation : The tetrazole is alkylated with 2-(2,4-dichlorophenoxy)phenylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
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Esterification : The resulting acid is esterified with methanol under acidic conditions (H₂SO₄ catalyst).
Advantages :
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Avoids handling hazardous acyl chlorides.
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Enables modular synthesis for derivatives.
Challenges :
One-Pot Tandem Synthesis
Recent advances demonstrate a one-pot method combining cycloaddition and esterification.
Procedure :
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Simultaneous Reactions : 2-(2,4-Dichlorophenoxy)benzoyl chloride, TMS-N₃, and methyl glycolate are heated at 100°C in acetonitrile.
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In Situ Activation : The reaction leverages the nucleophilicity of the tetrazole nitrogen to directly form the acetate ester without isolation of intermediates.
Yield : 78–82% with reduced purification steps.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or tetrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can induce apoptosis in various cancer cell lines, suggesting that Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate may also possess similar activities. The structure-activity relationship (SAR) studies highlight the importance of the tetrazole moiety for anticancer efficacy .
Antimicrobial Properties
The dichlorophenoxy group in the compound is known to impart herbicidal and antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various microbial strains, making it a candidate for agricultural applications as a herbicide or fungicide .
Case Studies
-
Anticancer Screening :
In a study published in ChemMedChem, researchers synthesized several tetrazole derivatives and tested them against human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like cisplatin, indicating their potential as anticancer agents . -
Herbicidal Activity :
A study focused on the herbicidal effects of phenoxy-containing compounds demonstrated that this compound could effectively inhibit weed growth in controlled environments. This positions the compound as a promising candidate for further development in agricultural applications .
Mechanism of Action
The mechanism of action of Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Cambridge Structural Database (CSD)
A search for analogues of methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate (the core scaffold) reveals two closely related compounds:
Ethyl (Z)-3-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)-2-propenoate (SAKVIM): Features an extended propenoate chain and lacks halogenation.
Key Structural Differences:
- Electronic Effects: The 2,4-dichlorophenoxy group in the target compound introduces strong electron-withdrawing effects, altering electron density on the tetrazole ring compared to the hydroxyl or unsubstituted phenyl groups in analogues. This may influence reactivity and binding interactions.
Crystallographic Data:
Biological Activity
Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate is a complex organic compound notable for its diverse biological activities, particularly in agricultural and pharmaceutical contexts. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₁₂Cl₂N₄O₃
- Molecular Weight : 379.20 g/mol
- CAS Number : 1314406-38-6
This compound features a tetrazole moiety and a dichlorophenoxy group, which are integral to its biological activity. The tetrazole ring is known for its potential in various therapeutic applications, while the dichlorophenoxy segment enhances herbicidal efficacy against specific plant species .
1. Herbicidal Properties
This compound exhibits significant herbicidal activity. The dichlorophenoxy group is associated with well-documented herbicidal properties, making this compound effective against various weeds. Its mechanism likely involves disruption of plant hormonal balance, similar to other phenoxy herbicides.
2. Anticancer Potential
Recent studies indicate that compounds with structural similarities to this compound exhibit cytotoxic effects against cancer cell lines. The presence of the tetrazole ring is crucial for its anticancer activity, as it may interact with cellular targets involved in proliferation and apoptosis .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC₅₀ (µM) | Observations |
|---|---|---|---|
| U251 (glioblastoma) | <10 | Significant growth inhibition | |
| A-431 (epidermoid carcinoma) | <20 | Induction of apoptosis observed |
3. Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties. Similar tetrazole derivatives have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area.
The biological activity of this compound can be attributed to several mechanisms:
- Hormonal Disruption in Plants : The dichlorophenoxy moiety mimics plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
- Cell Cycle Interference : In cancer cells, the tetrazole ring may interfere with cell cycle regulation and apoptosis pathways.
- Membrane Disruption : Some studies indicate that similar compounds can disrupt microbial cell membranes, leading to cell lysis.
Case Study 1: Herbicidal Efficacy
A field study evaluated the effectiveness of this compound against common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls, suggesting strong herbicidal potential.
Case Study 2: Antitumor Activity
In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibited an IC₅₀ value of less than 20 µM for A-431 cells. These findings highlight its potential as a candidate for further drug development targeting specific cancers .
Q & A
Q. What are the common synthetic routes for Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate?
The synthesis typically involves coupling tetrazole derivatives with halogenated aromatic precursors. A representative method includes:
- Step 1: Reacting a halogenated phenoxyacetic acid hydrazide (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with a substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst ().
- Step 2: Alkylation of the tetrazole intermediate using methyl 2-bromoacetate in acetonitrile with potassium carbonate as a base, followed by purification via column chromatography (ether:hexane) and crystallization ().
- Key Considerations: Reaction time (e.g., 18–24 hours for cyclization), solvent polarity for isomer separation, and temperature control to avoid side products.
Q. How is the crystal structure of this compound determined?
X-ray crystallography is the primary method:
- Data Collection: Using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K ().
- Structure Solution: Programs like SHELXS97 (direct methods) and SHELXL2014 (refinement) are employed. Hydrogen bonds and displacement parameters are constrained using riding models ().
- Validation: Metrics include R-factor (<0.06), interplanar distances, and molecular packing analysis via Mercury software ().
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize isomer formation during synthesis?
Isomerization often arises during tetrazole alkylation. Mitigation strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) favor regioselectivity but may increase side reactions. Acetonitrile at 273 K reduces competing pathways ().
- Catalytic Additives: Glacial acetic acid stabilizes intermediates, improving yield of the desired 2H-tetrazole isomer ().
- Chromatographic Separation: Use gradient elution (ether:hexane ratios) to resolve isomers, as demonstrated in the isolation of three isomeric products (59% yield for the major isomer) ().
Q. What methodologies resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies?
Contradictions in supramolecular interactions (e.g., C–H⋯O vs. offset π-stacking) can be addressed via:
- Database Surveys: Cross-referencing the Cambridge Structural Database (CSD) to compare dihedral angles and interaction motifs (e.g., Cg⋯Cg distances of 3.759 Å in the title compound vs. 3.89° in analogs like WUKNUN) ().
- Computational Validation: Mercury’s "Materials Module" calculates packing similarity and void spaces to confirm experimental observations ().
- Disorder Modeling: Refining occupancy ratios for disordered groups (e.g., hydroxyl positions at 2- and 6-sites on the phenol ring with a 0.53:0.47 ratio) ().
Q. How do electronic effects of substituents influence the tetrazole ring’s reactivity?
The electron-withdrawing 2,4-dichlorophenoxy group:
- Stabilizes the Tetrazole Ring: Reduces electron density at N1–N4, enhancing resistance to ring-opening under acidic conditions.
- Directs Electrophilic Substitution: Chlorine atoms deactivate the phenyl ring, limiting unwanted side reactions during alkylation ().
- Validated via NMR: Chemical shifts (e.g., 1H NMR: δ 9.59 ppm for OH) correlate with intramolecular O–H⋯N hydrogen bonding ().
Data Contradiction Analysis
Q. How should researchers address conflicting reports on dihedral angles in tetrazole derivatives?
Discrepancies in dihedral angles (e.g., 2.85° vs. 19.97° in SAKVIM) may arise from:
- Crystallographic Artifacts: Thermal motion or refinement errors (e.g., high displacement parameters for methyl groups).
- Supramolecular Strain: Offset π-interactions in dimeric structures (slippage = 1.305 Å) can distort intramolecular angles ().
- Resolution: High-resolution data (θmax > 25°) and low Rint (<0.05) improve accuracy ().
Methodological Recommendations
- Synthesis: Prioritize low-temperature alkylation and iterative column chromatography for isomer purity.
- Characterization: Combine XRD with 13C NMR (e.g., 165.06 ppm for ester carbonyl) to confirm regiochemistry.
- Software: Use SHELXL for refinement and Mercury for visualizing π-stacking interactions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
